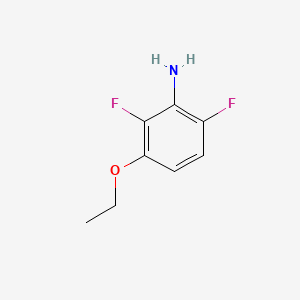

3-Ethoxy-2,6-difluoroaniline

Beschreibung

BenchChem offers high-quality 3-Ethoxy-2,6-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,6-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEWYZSXEPQBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593836 | |

| Record name | 3-Ethoxy-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-64-4 | |

| Record name | 3-Ethoxy-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Role of Ethoxy-Difluoroaniline Compounds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide navigates the synthetic intricacies, structural nuances, and burgeoning applications of ethoxy-difluoroaniline compounds. As the demand for novel therapeutic agents with enhanced pharmacological profiles continues to escalate, the strategic incorporation of fluorine and ethoxy moieties into aniline scaffolds has emerged as a pivotal strategy in medicinal chemistry. This document provides a comprehensive literature review, field-proven insights, and actionable protocols to empower researchers in harnessing the full potential of this promising class of molecules.

The Strategic Imperative of Ethoxy-Difluoroaniline Scaffolds

The confluence of ethoxy and difluoro groups on an aniline ring is not a matter of synthetic happenstance; it is a deliberate design choice aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group (CHF₂) is a bioisostere of hydroxyl, mercapto, or amino groups, and its presence can significantly enhance metabolic stability and modulate lipophilicity.[1] Concurrently, the ethoxy group (-OCH₂CH₃) can fine-tune solubility, membrane permeability, and receptor-binding interactions. The aniline core, a ubiquitous pharmacophore, provides a versatile platform for further chemical elaboration.

The synergy of these functional groups makes ethoxy-difluoroaniline derivatives highly sought-after intermediates in the synthesis of a diverse array of bioactive molecules, including anti-inflammatory agents, anti-cancer drugs, and agrochemicals such as herbicides and fungicides.[2][3]

Navigating the Synthetic Landscape

The synthesis of ethoxy-difluoroaniline compounds requires a nuanced understanding of fluorination, etherification, and aromatic substitution reactions. While a direct, one-pot synthesis is often elusive, a multi-step approach commencing from commercially available precursors is typically employed.

Retrosynthetic Analysis and Key Strategic Bonds

A logical retrosynthetic approach to a target molecule like 3-ethoxy-2,4-difluoroaniline reveals several key disconnections. The primary strategic bonds for formation are the C-O (ether) and the C-N (amine) bonds, alongside the introduction of the fluorine atoms.

Caption: Retrosynthetic analysis of 3-ethoxy-2,4-difluoroaniline.

A Generalized Synthetic Protocol: Etherification of a Difluoro-hydroxyaniline

This protocol outlines a representative synthesis of an ethoxy-difluoroaniline, predicated on the Williamson ether synthesis. The causality behind this choice lies in its reliability and the commercial availability of suitable precursors.

Step 1: Synthesis of 2,4-Difluoro-3-hydroxyaniline (if not commercially available)

This intermediate can be prepared from 1,3-difluorobenzene through a sequence of nitration, reduction, and hydroxylation steps. The directing effects of the fluorine atoms are crucial in achieving the desired regiochemistry.

Step 2: Williamson Ether Synthesis

-

Deprotonation: To a solution of 2,4-difluoro-3-hydroxyaniline (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

-

Alkylation: After stirring for 30 minutes, add an ethylating agent such as ethyl iodide or ethyl bromide (1.2 eq.) dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ethoxy-difluoroaniline.

Spectroscopic and Structural Characterization: A Multi-faceted Approach

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques provides a comprehensive fingerprint of the target molecule. While experimental data for specific ethoxy-difluoroaniline isomers is sparse in the public domain, we can predict the expected spectral features based on well-characterized analogs like 3,4-difluoroaniline.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the aromatic protons, the ethoxy group, and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and the C-F and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide structural information.

Table 1: Predicted Spectroscopic Data for 3-Ethoxy-2,4-difluoroaniline

| Technique | Expected Chemical Shifts / Frequencies | Key Features |

| ¹H NMR | Aromatic H: δ 6.5-7.5 ppm; -OCH₂CH₃: δ 3.9-4.2 ppm (q), 1.3-1.5 ppm (t); -NH₂: δ 3.5-4.5 ppm (br s) | Distinct signals for aromatic, ethoxy, and amine protons with characteristic splitting patterns. |

| ¹³C NMR | Aromatic C: δ 100-160 ppm; -OCH₂CH₃: δ 60-70 ppm, 14-16 ppm | C-F coupling will be observed for the fluorine-bearing carbons. |

| IR | N-H stretch: 3300-3500 cm⁻¹; C-O stretch: 1200-1300 cm⁻¹; C-F stretch: 1100-1250 cm⁻¹ | Characteristic absorption bands confirming the presence of key functional groups. |

| MS (EI) | M⁺ at m/z = 173.07 | Molecular ion peak corresponding to the molecular weight of C₈H₉F₂NO.[5] |

Chemical Reactivity and Synthetic Utility

The reactivity of ethoxy-difluoroanilines is governed by the interplay of the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution

The aniline moiety is activated towards electrophilic aromatic substitution. However, the regioselectivity of these reactions will be influenced by the positions of the existing substituents. The amino group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The ethoxy group is also an activating ortho-, para-director. The outcome of an electrophilic substitution reaction will therefore depend on the specific isomer and the reaction conditions.

Reactions at the Amino Group

The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, providing a handle for further molecular diversification.

Sources

- 1. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Basicity of 3-Ethoxy-2,6-difluoroaniline and Aniline

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The basicity of aromatic amines, quantified by the pKa of their conjugate acids, is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the structural and electronic factors governing the basicity of 3-ethoxy-2,6-difluoroaniline in direct comparison to the parent aniline molecule. We will dissect the interplay of inductive, resonance, and steric effects to establish a clear rationale for the observed—and predictable—differences in their properties. Our analysis concludes that 3-ethoxy-2,6-difluoroaniline is a substantially weaker base than aniline. This attenuation is primarily driven by the potent electron-withdrawing inductive effects of the three substituents and, most critically, by the steric hindrance imposed by the dual ortho-fluoro groups, a phenomenon known as the "ortho effect."

The Foundational Principle: Basicity of the Aniline Scaffold

Aniline's basicity is fundamentally dictated by the availability of the lone pair of electrons on its nitrogen atom to accept a proton. In contrast to aliphatic amines like cyclohexylamine (pKaH ≈ 11.2), aniline is a significantly weaker base, with a conjugate acid pKa (pKaH) of approximately 4.6.[1][2] This reduced basicity is a direct consequence of resonance stabilization. The nitrogen's lone pair is not localized; instead, it is delocalized into the aromatic π-system of the benzene ring.[3][4] This delocalization, depicted in its resonance structures, reduces the electron density on the nitrogen atom, rendering it less available for protonation.[4] Any substituent added to the phenyl ring will further modulate this delicate electronic balance, either enhancing or diminishing the nitrogen's basic character.[5][6]

A Deep Dive into 3-Ethoxy-2,6-difluoroaniline: A Multi-Factor Analysis

The substitution pattern of 3-ethoxy-2,6-difluoroaniline introduces three distinct points of influence that collectively and dramatically reduce the basicity of the amino group compared to aniline. These can be analyzed in terms of their electronic and steric contributions.

The "Ortho Effect": The Dominating Influence of 2,6-Difluoro Substitution

The presence of substituents at the positions ortho to the amino group introduces a powerful combination of electronic and steric effects, often collectively termed the "ortho effect," which almost universally leads to a decrease in the basicity of anilines.[7][8][9]

-

Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bonds (-I effect).[10][11] The presence of two fluorine atoms flanking the amino group pulls significant electron density away from the aromatic ring and, by extension, from the nitrogen atom. This severe depletion of electron density makes the lone pair far less available to bond with a proton.

-

Steric Hindrance: The physical bulk of the ortho-substituents creates two forms of steric interference that drastically reduce basicity:

-

Steric Inhibition of Protonation: The fluorine atoms physically obstruct the lone pair on the nitrogen, making it more difficult for a proton (H+) to approach and form a bond.[8][12]

-

Steric Inhibition of Solvation: Upon protonation, the resulting anilinium cation (-NH₃⁺) must be stabilized by solvent molecules (e.g., water). The ortho-fluoro groups hinder the approach of these solvent molecules, destabilizing the conjugate acid.[7][13] This destabilization shifts the equilibrium away from the protonated form, manifesting as weaker basicity for the parent amine.

-

The Meta-Position: Inductive Influence of the 3-Ethoxy Group

Substituents at the meta position primarily exert their influence through inductive effects, as their resonance effects do not extend directly to the carbon atom bearing the amino group.[14]

-

Inductive Electron Withdrawal (-I Effect): The oxygen atom in the ethoxy group is highly electronegative, leading to a net electron-withdrawing inductive effect. This further reduces the electron density of the aromatic ring system, contributing to the overall decrease in the basicity of the nitrogen atom.

-

Muted Resonance Effect (+M Effect): While the ethoxy group can donate electron density via resonance (+M effect) due to the lone pairs on the oxygen, this effect is most pronounced at the ortho and para positions.[15] When positioned meta to the amino group, the resonance donation does not increase electron density at the C1 position and therefore has a negligible impact on basicity.

Comparative Analysis and Basicity Prediction

By synthesizing these individual effects, a clear prediction of relative basicity emerges. Aniline's basicity is already compromised by resonance delocalization. 3-Ethoxy-2,6-difluoroaniline suffers from this same resonance effect, compounded by the strong, base-weakening inductive withdrawals from three separate substituents and the overwhelming steric hindrance from the two ortho-fluoro groups.

Table 1: Summary of Factors Influencing Basicity

| Factor | Aniline | 3-Ethoxy-2,6-difluoroaniline | Impact on Basicity |

| Resonance Delocalization | Present | Present | Decreases Basicity |

| Inductive Effect (-I) | None (Reference) | Strong (2x F, 1x OEt) | Strongly Decreases Basicity |

| Steric Hindrance (Ortho Effect) | None | Significant (2x F) | Strongly Decreases Basicity |

| Predicted pKaH | ~4.6 | << 4.6 | - |

Diagram 1: Interplay of Electronic and Steric Effects

The following diagram illustrates the key forces influencing the availability of the nitrogen lone pair in both molecules.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. The basicity of aniline is weaker in comparison to class 12 chemistry CBSE [vedantu.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [allen.in]

- 8. quora.com [quora.com]

- 9. Ortho effect - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: 2,6-Difluoroaniline as a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the array of fluorinated building blocks, 2,6-difluoroaniline stands out as a critical intermediate in the synthesis of a diverse range of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,6-difluoroaniline. We will delve into its physicochemical properties, explore its applications with a focus on kinase inhibitor synthesis, and provide a detailed, field-proven protocol for its use in a representative cross-coupling reaction.

Physicochemical Properties of 2,6-Difluoroaniline

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful and safe experimentation. 2,6-Difluoroaniline is a clear, slightly yellow to brown liquid under standard conditions.[2][3] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂N | [4] |

| Molecular Weight | 129.11 g/mol | [4][5] |

| CAS Number | 5509-65-9 | [4][6] |

| Appearance | Clear yellow to brown liquid | [2] |

| Boiling Point | 51-52 °C at 15 mmHg | [2][6] |

| Density | 1.199 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.508 (lit.) | [2][6] |

| Flash Point | 43 °C (110 °F) | [2][3] |

| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [2] |

Core Applications in Pharmaceutical Synthesis

The primary utility of 2,6-difluoroaniline in drug development lies in its role as a versatile building block for complex molecular architectures. The presence of the two fluorine atoms ortho to the amine group sterically hinders the amino group and modulates its nucleophilicity, offering unique reactivity profiles.

Kinase Inhibitors

A significant application of 2,6-difluoroaniline is in the synthesis of small molecule kinase inhibitors.[1][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,6-difluorophenyl moiety derived from this intermediate is a common feature in numerous kinase inhibitors, where it often serves as a key binding motif within the ATP-binding pocket of the target kinase. For instance, it is a component in the synthesis of 2,6,9-trisubstituted purine inhibitors of p38α kinase.[6]

Other Pharmaceutical and Agrochemical Applications

Beyond kinase inhibitors, 2,6-difluoroaniline is an important intermediate in the synthesis of other biologically active compounds. It is utilized in the creation of herbicides, such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, and other active pharmaceutical ingredients.[6] Its unique substitution pattern makes it a valuable precursor for compounds where precise control of steric and electronic properties is required.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The following protocol details a representative synthesis utilizing 2,6-difluoroaniline in a palladium-catalyzed cross-coupling reaction to form a C-N bond, a common transformation in the synthesis of kinase inhibitors.[8] This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents and conditions.

Objective

To synthesize N-(aryl)-2,6-difluoroaniline via a Buchwald-Hartwig amination reaction.

Materials

-

2,6-Difluoroaniline (≥97% purity)

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Reaction Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology

-

Reaction Setup (Under Inert Atmosphere):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Causality: The use of an inert atmosphere is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. The ligand (Xantphos) stabilizes the palladium catalyst and facilitates the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline and facilitate the reductive elimination step.

-

-

Addition of Reactants:

-

Evacuate and backfill the flask with inert gas three times.

-

Add 2,6-difluoroaniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

-

Causality: A slight excess of the aniline can help drive the reaction to completion. Anhydrous solvent is crucial to prevent quenching of the base and deactivation of the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC until the starting aryl halide is consumed (typically 4-12 hours).

-

Causality: Elevated temperatures are necessary to overcome the activation energy of the catalytic cycle steps. TLC provides a simple and effective way to monitor the reaction's progress, preventing unnecessary heating that could lead to side product formation.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. Washing with brine helps to remove residual water from the organic phase.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(aryl)-2,6-difluoroaniline.

-

Causality: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and any side products.

-

Safety and Handling

2,6-Difluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor.[4][9] Harmful if swallowed, in contact with skin, or if inhaled.[3][4][9] Causes skin and eye irritation.[3][9] May cause an allergic skin reaction.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[9][10]

-

Handling: Keep away from heat, sparks, and open flames.[9] Avoid breathing vapors and contact with skin and eyes.[9] Ground and bond containers when transferring material to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][10] Keep in a designated flammables area.[10]

Conclusion

2,6-Difluoroaniline is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. Its unique electronic and steric properties, conferred by the ortho-difluoro substitution, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocol provided herein for a Buchwald-Hartwig amination serves as a practical example of its application in a robust and reproducible synthetic transformation. By understanding its properties, applications, and adhering to strict safety protocols, researchers can effectively leverage 2,6-difluoroaniline in their drug discovery and development endeavors.

References

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023-08-16). National Center for Biotechnology Information. [Link]

-

2,6-Difluoroaniline | C6H5F2N | CID 79647. PubChem, National Institutes of Health. [Link]

-

A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. [Link]

- Process and intermediates for the preparation of 2,6-difluoroaniline. (1991-08-20).

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08). ACS Publications. [Link]

-

Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. (2019-01-29). National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of Pharmacological Profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. (2009-05-15). PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021-04-12). MDPI. [Link]

-

Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017-05-15). PubMed. [Link]

-

3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643. PubChem, National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2019-10-01). PubMed. [Link]

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2025-08-07). ResearchGate. [Link]

-

China 3-BroMo-2,6-difluoroaniline CAS 1262198-07-1 Supplier & Manufacturer. Zhonghan Chemical. [Link]

-

Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Cole-Parmer. [Link]

-

Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]

-

30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024-06-25). SciELO. [Link]

-

Synthesis of 3,5-difluoroaniline. PrepChem.com. [Link]

-

Design and synthesis of rho kinase inhibitors (III). (2007-01-15). PubMed. [Link]

- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (1992-09-30).

Sources

- 1. scielo.br [scielo.br]

- 2. 2,6-Difluoroaniline manufacturers and suppliers in india [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 2,6-二氟苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of Nitroarenes for the Synthesis of Substituted Anilines

Abstract

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical pathway to substituted anilines. These anilines are indispensable building blocks in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Among the various reductive methodologies, catalytic hydrogenation stands out for its high efficiency, excellent atom economy, and environmentally benign nature, with water being the sole theoretical byproduct.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of catalytic hydrogenation for this purpose. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, from catalyst selection to safety protocols, ensuring a robust and reproducible methodology.

Scientific Foundation: Mechanism and Rationale

The conversion of a nitroarene to an aniline is a six-electron reduction. While seemingly straightforward, the reaction proceeds through a network of intermediates. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso species (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), which is then finally converted to the desired aniline (Ar-NH₂).[4]

It is the accumulation of the hydroxylamine intermediate that poses a significant safety risk; these species can be unstable and undergo highly exothermic, uncontrolled decomposition, potentially leading to a dangerous runaway reaction.[5] Furthermore, side reactions involving the condensation of these intermediates can lead to the formation of dimeric impurities such as azoxybenzenes (Ar-N(O)=N-Ar) and azobenzenes (Ar-N=N-Ar), particularly under conditions of insufficient hydrogen supply.[4][6]

The primary goal of a well-designed hydrogenation protocol is to ensure the complete and rapid conversion of these intermediates to the final aniline, minimizing both safety hazards and impurity formation. This is achieved through the careful selection of a catalyst, solvent, and reaction conditions.

The Case for Catalytic Hydrogenation vs. Stoichiometric Methods

Historically, methods like the Bechamp reduction, which uses stoichiometric iron in acidic media, were common.[7] However, this process generates large quantities of iron oxide waste and requires corrosive acids, making it less desirable from both an economic and environmental standpoint.[1][7] Catalytic hydrogenation, by contrast, uses a small, recyclable amount of catalyst and a clean reducing agent (H₂), aligning with the principles of green chemistry.[8]

The Heart of the Reaction: Catalyst Selection

The choice of catalyst is the most critical parameter influencing the success of a hydrogenation reaction. The ideal catalyst offers high activity (fast reaction rate), high selectivity (reducing the nitro group without affecting other functional groups), and is robust and safe to handle.[9] Catalysts for this transformation are typically heterogeneous, consisting of metal nanoparticles dispersed on a high-surface-area support.[8]

Common Heterogeneous Catalysts: A Comparative Analysis

The selection of a metal and its support is a nuanced decision based on the specific substrate and desired outcome.

| Catalyst System | Key Characteristics & Field Insights |

| Palladium on Carbon (Pd/C) | The workhorse catalyst for nitro group reductions. It is highly active and generally provides excellent yields. However, it is pyrophoric, especially after use, and requires careful handling.[10][11] It can also be too active, leading to the undesired reduction of other sensitive groups (e.g., dehalogenation, C=C bond saturation). |

| Platinum on Carbon (Pt/C) | Often used when chemoselectivity is a concern, particularly for substrates containing halides (Cl, Br, I) or benzyl groups, where Pd/C might cause deprotection or hydrodehalogenation.[9][12] It can sometimes be less active than Pd/C for the nitro reduction itself. |

| Raney Nickel (Raney-Ni) | A cost-effective alternative to precious metal catalysts. It is highly active but notoriously pyrophoric and often suffers from lower chemoselectivity compared to palladium or platinum systems.[1][10] Its high reactivity can be problematic for complex molecules with multiple reducible functionalities. |

| Base Metal Catalysts (Co, Mn, Cu) | Emerging as more economical and sustainable alternatives. Recent research has highlighted manganese and cobalt catalysts that exhibit excellent activity and chemoselectivity under mild conditions.[1][10][13] Copper-based catalysts are frequently used in industrial gas-phase hydrogenations.[6][14] |

| Gold-Based Catalysts (Au) | Have shown remarkable chemoselectivity, capable of reducing nitro groups in the presence of highly sensitive functionalities like alkynes and aldehydes.[9][12] Their high cost, however, can be a limiting factor. |

The Role of the Support

The support material, typically activated carbon, alumina, or silica, is not merely an inert scaffold. It plays a crucial role in dispersing the metal nanoparticles, preventing their aggregation, and influencing the overall catalytic performance.[8] The choice of support can affect catalyst activity, stability, and selectivity.

Experimental Design & Protocols

A successful and safe hydrogenation requires meticulous planning and execution. The following sections detail a general protocol, safety considerations, and a visual workflow.

Critical Safety Imperatives

Hydrogenation reactions carry inherent risks that must be proactively managed. The primary hazards are the use of highly flammable hydrogen gas and pyrophoric catalysts.[11][15]

-

Oxygen Exclusion: The single most important safety step is the rigorous exclusion of oxygen from the reaction system to prevent the formation of an explosive hydrogen/air mixture. This is achieved by thoroughly purging the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen.[16][17]

-

Pyrophoric Catalysts: Catalysts like Pd/C and Raney-Ni can ignite spontaneously upon exposure to air, especially after the reaction when they are dry and highly activated. The catalyst should always be handled under an inert atmosphere or wetted with solvent.[15][17]

-

Exothermic Reaction: The hydrogenation of nitroarenes is highly exothermic. The reaction must be cooled appropriately, and the addition of hydrogen should be controlled to manage the heat output and prevent a runaway reaction.[5]

-

Proper Equipment: All glassware must be inspected for cracks. Reactions should be conducted in a well-ventilated fume hood.[15][16] For reactions above atmospheric pressure, a certified and properly maintained pressure reactor is mandatory.

General Laboratory-Scale Protocol (Atmospheric Pressure)

This protocol describes a typical procedure for the reduction of a substituted nitroarene using 5% Pd/C at atmospheric pressure (hydrogen balloon).

Materials & Equipment:

-

Substituted Nitroarene

-

5% Palladium on Carbon (Pd/C) catalyst (handle with care)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet adapter with stopcock

-

Septa

-

Nitrogen/Vacuum manifold

-

Hydrogen gas cylinder with regulator and balloon filling assembly

-

Celite® (diatomaceous earth) for filtration

-

Buchner funnel and filter flask

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

-

Causality: The catalyst is added first to the dry flask to facilitate the subsequent inerting process.

-

-

Inerting the System: Seal the flask. Attach one neck to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[11]

-

Causality: This purge cycle is critical to prevent the formation of a potentially explosive hydrogen-air mixture.[17]

-

-

Reagent Addition: Under a positive pressure of nitrogen, add the solvent via cannula or syringe. Begin stirring to create a slurry. Dissolve the substituted nitroarene in a minimal amount of solvent and add it to the flask via syringe.

-

Causality: Maintaining a positive nitrogen pressure prevents air from entering the system while adding reagents.

-

-

Introducing Hydrogen: Evacuate and backfill the flask with hydrogen gas from a balloon. Repeat this cycle 2-3 times. Leave the final balloon of hydrogen connected to the flask via the gas inlet.

-

Causality: This ensures the reaction atmosphere is saturated with hydrogen. The balloon provides a constant, low-pressure source of H₂.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating if necessary). The reaction progress can be monitored by the uptake of hydrogen (balloon deflates) or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: Monitoring is essential to determine the reaction endpoint and avoid over-reduction or side reactions.

-

-

Reaction Quench & Catalyst Filtration (CRITICAL STEP): Once the reaction is complete, purge the system with nitrogen again for 3-5 cycles to remove all hydrogen. Prepare a pad of Celite® in a Buchner funnel and wet it with the reaction solvent. Under a stream of nitrogen, carefully pour the reaction mixture over the Celite pad to filter out the Pd/C catalyst. Wash the pad with additional solvent.

-

Causality: The nitrogen purge removes flammable hydrogen before opening the flask. Filtering through Celite prevents the fine, pyrophoric catalyst from coming into contact with air while dry.[15] The wet Celite pad keeps the catalyst saturated with solvent, further reducing the risk of ignition.

-

-

Catalyst Quenching: Do NOT allow the filter cake to dry. Immediately and carefully transfer the Celite/catalyst pad to a separate beaker and slowly add water to quench the catalyst before disposal.

-

Workup & Isolation: The filtrate, now free of the catalyst, contains the product aniline. The solvent can be removed under reduced pressure (rotary evaporation). The crude product can then be purified by standard techniques such as recrystallization or column chromatography.

Visualizing the Process

A clear understanding of the workflow and the underlying chemical transformation is essential for success.

Caption: High-level experimental workflow for catalytic hydrogenation.

Caption: Simplified reaction pathway for nitroarene reduction.

Conclusion

Catalytic hydrogenation is a powerful and elegant method for synthesizing substituted anilines from nitroarenes. Its success hinges on a rational approach to catalyst selection and a deep respect for the associated safety protocols. By understanding the "why" behind each step—from the initial nitrogen purge to the final quenching of the catalyst—researchers can reliably and safely harness this transformation for applications ranging from fundamental research to the synthesis of complex pharmaceutical intermediates.

References

-

Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2757–2761. [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Journal of Materials Chemistry A, 8(3), 1139-1146. [Link]

-

Rueping, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

-

Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Oreate AI Blog. [Link]

-

Kochi, J. K., & Singleton, D. M. (1968). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 33(3), 1027–1033. [Link]

-

Bhairi, L. G., et al. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Particulate Science and Technology, 40(6), 735-755. [Link]

-

Blaser, H.-U., Steiner, H., & Studer, M. (2009). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform, 40(49). [Link]

-

Kinfe, H. H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Aske-Stand. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved January 26, 2026, from [Link]

-

Beller, M., et al. (2020). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

-

University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrogenation Of Aniline. Retrieved January 26, 2026, from [Link]

-

Gujarat Pollution Control Board. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved January 26, 2026, from [Link]

-

Antonels, N. C., & Hutchings, G. J. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2844-2845. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]

-

Rahman, A., & Hasan, M. F. (2018). Production of aniline by hydrogenation of nitrobenzene. 2018 4th International Conference on Electrical Engineering and Information & Communication Technology (iCEEiCT). [Link]

-

Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. [Link]

-

Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]

-

Wijayanti, H., et al. (2025). Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

-

Jagadeesh, R. V., et al. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 19(6), 1465-1469. [Link]

-

Hayashi, M., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal. [Link]

-

Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530-1534. [Link]

-

Wang, H., et al. (2019). Dual-atom Pt heterogeneous catalyst with excellent catalytic performances for the selective hydrogenation and epoxidation. Nature Communications, 10(1), 4633. [Link]

Sources

- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. dwsim.fossee.in [dwsim.fossee.in]

- 5. mt.com [mt.com]

- 6. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Sci-Hub. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update / ChemCatChem, 2009 [sci-hub.box]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chem.wisc.edu [chem.wisc.edu]

- 16. njhjchem.com [njhjchem.com]

- 17. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Products in Amide Coupling with Anilines

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected products in their amide coupling reactions, specifically when working with anilines. As a Senior Application Scientist, I have compiled this resource based on extensive laboratory experience and a thorough review of the chemical literature to provide you with not only solutions but also a deeper understanding of the underlying chemistry. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Nuances of Amide Coupling with Anilines

Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis and medicinal chemistry.[1][2][3] While numerous coupling reagents and protocols have been developed to facilitate this transformation, the use of anilines as the amine component can introduce a unique set of challenges. The reduced nucleophilicity of the aniline nitrogen, particularly in electron-deficient systems, often necessitates more forceful reaction conditions or highly active coupling agents.[1][4][5] These conditions, in turn, can open pathways to a variety of unexpected and undesired side products.

This guide will dissect the most common of these unexpected products, providing detailed mechanistic explanations, troubleshooting strategies in a user-friendly Q&A format, and robust analytical and experimental protocols to help you identify and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may be observing in your reaction analysis.

Issue 1: An unexpected product with a mass corresponding to the addition of the coupling reagent to the carboxylic acid.

Q: My mass spectrometry analysis shows a significant peak with a mass equivalent to my carboxylic acid plus the dehydrated carbodiimide. What is this species and why is it forming?

A: You are likely observing the formation of an N-acylurea byproduct. This is a classic and well-documented side reaction when using carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Mechanism of N-Acylurea Formation:

The intended reaction pathway involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the aniline to form the desired amide. However, the O-acylisourea can undergo an intramolecular O-to-N acyl migration, a rearrangement that leads to the formation of a stable and unreactive N-acylurea.[6][7]

Caption: Competing pathways in carbodiimide-mediated amide coupling.

Troubleshooting N-Acylurea Formation:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Slow nucleophilic attack by aniline | 1. Add an activating agent: Introduce 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. 2. Increase aniline concentration: If feasible, use a slight excess of the aniline. | HOBt and HOAt react with the O-acylisourea to form an activated ester intermediate. This intermediate is more reactive towards the aniline and less prone to rearrangement, thus favoring the desired amide formation. Increasing the concentration of the nucleophile can accelerate the desired bimolecular reaction, outcompeting the intramolecular rearrangement. |

| High reaction temperature | Lower the reaction temperature: Run the reaction at 0 °C or even lower if the reaction kinetics allow. | The O-to-N acyl migration is often accelerated at higher temperatures. By cooling the reaction, you can slow down this undesired pathway. |

| Choice of solvent | Optimize the solvent: Solvents like dichloromethane (DCM) or chloroform are often preferred over more polar aprotic solvents like DMF, which can sometimes promote N-acylurea formation.[8] | The polarity and coordinating ability of the solvent can influence the stability and reactivity of the O-acylisourea intermediate. |

Issue 2: A byproduct with a mass corresponding to the coupling reagent attached to the aniline.

Q: I'm using HATU as a coupling reagent and I'm seeing a byproduct with a mass that suggests my aniline has reacted directly with the HATU. What is this and how can I prevent it?

A: This is likely a guanidinium byproduct . This side reaction is common with uronium/aminium-based coupling reagents like HBTU, HATU, and TBTU.[1][9]

Mechanism of Guanidinium Byproduct Formation:

These coupling reagents possess a highly electrophilic carbon atom. If the aniline is present in the reaction mixture before the carboxylic acid is fully activated, the aniline can directly attack the coupling reagent. This forms a stable guanidinium species, consuming both your aniline and the coupling reagent.[1]

Caption: Importance of reagent addition order with uronium reagents.

Troubleshooting Guanidinium Byproduct Formation:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Incorrect order of reagent addition | Pre-activate the carboxylic acid: Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the carboxylic acid and allow it to stir for a few minutes before adding the aniline.[10] | This "pre-activation" step ensures that the coupling reagent has fully reacted with the carboxylic acid to form the activated ester before the aniline is introduced, minimizing the opportunity for the aniline to react directly with the coupling reagent.[9] |

| Excess coupling reagent | Use stoichiometric amounts: Use no more than 1.0-1.2 equivalents of the coupling reagent relative to the limiting reagent. | Excess uronium reagent can react with the free amine of the newly formed peptide, leading to chain termination.[6] |

Issue 3: Observation of a product with a mass corresponding to double acylation of the aniline.

Q: My reaction is producing a species with a mass that suggests two molecules of my carboxylic acid have attached to one molecule of my aniline. Is this possible and why would it happen?

A: Yes, this is a diacylation or over-acylation product. While less common than the previously mentioned side reactions, it can occur, particularly under forcing conditions or with highly reactive acylating agents.

Mechanism of Diacylation:

After the initial formation of the desired mono-acylated aniline (the amide), the nitrogen atom still possesses a lone pair of electrons. Although the electron-withdrawing effect of the newly formed carbonyl group significantly reduces the nucleophilicity of this nitrogen, a second acylation can occur under certain conditions. This is more likely if:

-

A highly reactive acylating agent is used (e.g., an acid chloride or a highly activated ester).

-

A strong base is present, which can deprotonate the amide N-H, making the nitrogen more nucleophilic.

-

The reaction is run at elevated temperatures for an extended period.

Caption: Sequential acylation leading to the diacylated byproduct.

Troubleshooting Diacylation:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Highly reactive acylating agent | Use a milder coupling reagent: If using an acid chloride, switch to a standard coupling reagent like EDC/HOBt or HATU. | Standard coupling reagents generate a less reactive activated ester in situ, which is typically selective for the more nucleophilic primary amine over the less nucleophilic amide. |

| Excess acylating agent/carboxylic acid | Control stoichiometry: Use the aniline as the limiting reagent or use no more than 1.1 equivalents of the carboxylic acid. | Limiting the amount of the acylating species will reduce the likelihood of the second acylation event. |

| Strong base and/or high temperature | Use a weaker base and lower temperature: Employ a hindered, non-nucleophilic base like DIPEA instead of stronger bases. Run the reaction at room temperature or below. | Stronger bases can deprotonate the amide, increasing its nucleophilicity and promoting a second acylation. Lower temperatures will decrease the rate of this less favorable reaction. |

Identification and Characterization of Unexpected Products

A crucial step in troubleshooting is the accurate identification of the byproduct. Here are some guidelines for using common analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

N-Acylurea: This byproduct will have a mass corresponding to [M(acid) + M(carbodiimide) - H₂O]. It will typically be more nonpolar than the starting carboxylic acid and may have a similar retention time to the desired amide, sometimes making purification by chromatography challenging.

-

Guanidinium Byproduct: This will have a mass corresponding to [M(aniline) + M(coupling reagent core)]. These byproducts are often highly polar and may elute early in a reverse-phase HPLC run.

-

Diacylated Aniline: This will have a mass corresponding to [M(aniline) + 2M(acid) - 2H₂O]. It will be significantly less polar than the desired mono-acylated product.

MS/MS Fragmentation:

-

Amides: A characteristic fragmentation pattern for amides in MS/MS is the cleavage of the amide bond (N-CO), resulting in the formation of an acylium ion.[11][12]

-

N-Acylureas: Fragmentation may show losses corresponding to the isocyanate (R'-N=C=O) and the amide derived from the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

N-Acylurea: The presence of two distinct carbonyl signals in the ¹³C NMR spectrum (typically around 155-175 ppm) can be indicative of an N-acylurea. The proton NMR will show signals for both the acyl group and the alkyl groups of the carbodiimide.

-

Guanidinium Byproduct: The highly symmetrical nature of some guanidinium ions can lead to simplified NMR spectra. The chemical shifts will be significantly different from both the starting aniline and the coupling reagent.

-

Diacylated Aniline: The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator. Additionally, the aromatic protons of the aniline ring will likely experience a downfield shift due to the presence of two electron-withdrawing acyl groups.

Experimental Protocols

Protocol 1: Standard Amide Coupling with an Aniline using HATU (Minimizing Side Reactions)

This protocol incorporates best practices to minimize the formation of guanidinium byproducts.

-

Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the solution.

-

Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.

-

In a separate flask, dissolve the aniline (1.0-1.2 equiv.) in a small amount of the reaction solvent.

-

Add the aniline solution dropwise to the pre-activated carboxylic acid mixture.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: Amide Coupling with an Electron-Deficient Aniline using EDC/DMAP/HOBt

This protocol is adapted for less reactive anilines and is designed to minimize N-acylurea formation.[1][4]

-

To a stirred solution of the electron-deficient aniline (1.0 equiv.) and the carboxylic acid (1.2 equiv.) in anhydrous acetonitrile, add EDC (1.0 equiv.), HOBt (catalytic amount, e.g., 0.1 equiv.), and DMAP (1.0 equiv.). [1][4]

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with a saturated NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography.

The use of DMAP in this protocol acts as an acyl transfer agent, forming a highly reactive acyl-iminium ion intermediate, which enhances the rate of reaction with the poorly nucleophilic aniline.[4]

Conclusion

While amide coupling with anilines can present challenges, a systematic approach to troubleshooting based on a solid understanding of the potential side reactions can lead to successful outcomes. By carefully selecting your coupling reagents, controlling the order of addition, and optimizing reaction conditions, the formation of unexpected byproducts can be significantly minimized. Always use appropriate analytical techniques to confirm the identity of both your desired product and any impurities. This rigorous approach is a cornerstone of robust and reproducible chemical synthesis.

References

-

Mahesh, S., Tang, K. C., & Raj, M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 23(10), 2615. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Organic Chemistry (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Izdebski, J., & Pawlak, D. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International journal of peptide and protein research, 33(2), 121–125. [Link]

-

Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 261-267. [Link]

-

Kumar, A., & Singh, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-146. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(32), 17767–17775. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- S. G. Sandler and W.

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(32), 17767-17775. [Link]

-

Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

ResearchGate. (2025). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

YouTube. (2020). Acetylation of aniline. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. [Link]

-

ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

-

University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. [Link]

-

Scribd. (n.d.). Acetylation of Aniline. [Link]

-

ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

-

University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

-

Semantic Scholar. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Accounts of Chemical Research. (n.d.). Ynamide Coupling Reagents: Origin and Advances. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 3-Ethoxy-2,6-difluoroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

The Isomers of Interest

The core structure is a difluoroaniline ring with an ethoxy substituent. Given the starting point of 2,6-difluoroaniline, the ethoxy group can be positioned at the 3, 4, or 5-positions, resulting in three primary isomers. Furthermore, considering other difluoroaniline backbones, we can envision a total of six potential isomers for an ethoxy-difluoroaniline structure. This guide will focus on predicting the spectroscopic characteristics of these six isomers to provide a framework for their identification.

Figure 1: The six potential isomers of Ethoxy-difluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules would be as follows:

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.

-

Instrument Setup: The NMR spectrometer is tuned to the frequencies of ¹H and ¹³C. The magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.[2]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and referenced. Tetramethylsilane (TMS) is the common internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[2]

Figure 2: A generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectroscopic Data

The chemical shifts (δ) of the aromatic protons are highly dependent on the positions of the electron-donating amino and ethoxy groups and the electron-withdrawing fluoro groups. The ethoxy group (-OCH₂CH₃) will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

| Isomer | Predicted Aromatic ¹H Signals (δ, ppm) | Predicted Ethoxy ¹H Signals (δ, ppm) |

| 3-Ethoxy-2,6-difluoroaniline | Two signals, likely a triplet and a doublet of doublets, in the 6.5-7.0 ppm range. | ~4.1 (q, 2H), ~1.4 (t, 3H) |

| 4-Ethoxy-2,6-difluoroaniline | One singlet (or a narrow triplet due to coupling with fluorine) in the 6.5-6.8 ppm range. | ~4.0 (q, 2H), ~1.4 (t, 3H) |

| 4-Ethoxy-2,5-difluoroaniline | Two doublets of doublets in the 6.7-7.2 ppm range. | ~4.0 (q, 2H), ~1.4 (t, 3H) |

| 5-Ethoxy-2,4-difluoroaniline | Two doublets of doublets in the 6.4-7.1 ppm range. | ~4.0 (q, 2H), ~1.4 (t, 3H) |

| 3-Ethoxy-2,4-difluoroaniline | Two signals, likely a triplet and a doublet of doublets, in the 6.6-7.0 ppm range. | ~4.1 (q, 2H), ~1.4 (t, 3H) |

| 2-Ethoxy-3,5-difluoroaniline | Two signals, likely a triplet and a doublet of doublets, in the 6.3-6.8 ppm range. | ~4.1 (q, 2H), ~1.4 (t, 3H) |

Rationale for Predictions:

-

Substituent Effects: The -NH₂ and -OR groups are strong electron-donating groups, which shield aromatic protons (shift them to a lower ppm).[3] Fluorine is an electronegative atom that has a deshielding inductive effect but a shielding resonance effect. The net effect will depend on the position.

-

Symmetry: The number of unique proton signals is determined by the molecule's symmetry. For instance, 4-Ethoxy-2,6-difluoroaniline possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent, thus likely producing a single aromatic signal.[4]

-

Coupling: The splitting patterns (multiplicity) of the aromatic protons are dictated by their neighboring protons (H-H coupling) and fluorine atoms (H-F coupling). Ortho H-H coupling is typically 7-10 Hz, meta is 2-3 Hz, and para is <1 Hz.[5] H-F coupling constants are also distance-dependent.

Predicted ¹³C NMR Spectroscopic Data

The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. This makes it a powerful tool for distinguishing isomers based on their symmetry. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

| Isomer | Predicted Number of Aromatic ¹³C Signals | Predicted Ethoxy ¹³C Signals (δ, ppm) |

| 3-Ethoxy-2,6-difluoroaniline | 6 | ~64 (-OCH₂-), ~15 (-CH₃) |

| 4-Ethoxy-2,6-difluoroaniline | 4 | ~64 (-OCH₂-), ~15 (-CH₃) |

| 4-Ethoxy-2,5-difluoroaniline | 6 | ~64 (-OCH₂-), ~15 (-CH₃) |

| 5-Ethoxy-2,4-difluoroaniline | 6 | ~64 (-OCH₂-), ~15 (-CH₃) |

| 3-Ethoxy-2,4-difluoroaniline | 6 | ~64 (-OCH₂-), ~15 (-CH₃) |

| 2-Ethoxy-3,5-difluoroaniline | 6 | ~64 (-OCH₂-), ~15 (-CH₃) |

Rationale for Predictions:

-

Symmetry: As with ¹H NMR, the symmetry of the molecule dictates the number of unique carbon signals. The highly symmetric 4-Ethoxy-2,6-difluoroaniline is expected to show only four signals for the six aromatic carbons.[6]

-

Substituent Effects: Carbons directly attached to the electronegative F and O atoms will be significantly deshielded (shifted to higher ppm). The carbon bearing the amino group will also be deshielded. The ortho and para carbons relative to the strong electron-donating groups (-NH₂, -OR) will be shielded (shifted to lower ppm).[7]

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides information about the vibrational modes of a molecule, making it excellent for identifying functional groups and discerning substitution patterns on an aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.[8]

-

Instrument Preparation: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small drop of the liquid aniline isomer is placed directly onto the ATR crystal.[9]

-

Data Acquisition: The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried.

Predicted Key IR Absorption Bands

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Expected Appearance |

| N-H Stretch (primary amine) | 3300 - 3500 | Two distinct sharp bands[10] |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak to medium intensity[10] |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong intensity |

| C=C Stretch (aromatic) | 1450 - 1600 | Multiple sharp bands of varying intensity |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to strong, sharp band[10] |

| C-O Stretch (aromatic ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Strong bands |

| C-F Stretch | 1100 - 1300 | Strong, characteristic bands |

| C-H Out-of-Plane Bending | 690 - 900 | Strong bands, pattern is diagnostic of substitution[11] |

Rationale for Predictions:

The most significant differences between the isomers in their IR spectra will be in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane (OOP) bending vibrations. The pattern of these strong absorptions is highly characteristic of the substitution pattern on the benzene ring.[11] For example, an isolated aromatic C-H bond will have a strong OOP bend in a different region than two or three adjacent C-H bonds. These patterns can be used to differentiate between the isomers.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing these relatively volatile aniline derivatives.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).[12]

-

GC Separation: The sample is injected into the GC, where the isomers may be separated based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrometric Data

All six isomers will have the same molecular formula (C₈H₉F₂NO) and therefore the same nominal molecular weight of 173 g/mol . High-resolution mass spectrometry can confirm the elemental composition.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 173 due to the stability of the aromatic ring.[13]

-

Key Fragmentation Pathways: The primary differences between the isomers will lie in the relative abundances of their fragment ions. Common fragmentation pathways for aromatic ethers include:

-

Loss of an ethyl radical (-CH₂CH₃): This would result in a fragment at m/z = 144. This is often initiated by cleavage of the C-O bond.

-

Loss of ethylene (-CH₂=CH₂): This is a characteristic fragmentation of ethoxy benzenes, proceeding through a McLafferty-type rearrangement, leading to a fragment at m/z = 145.

-

Loss of a fluorine atom (-F): This would result in a fragment at m/z = 154.

-

Cleavage of the C-N bond: This could lead to various fragments depending on the specific isomer.

-

The relative positions of the substituents will influence the stability of the resulting fragment ions, leading to different relative peak intensities in the mass spectra of the isomers.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen to give an absorbance in the range of 0.2 to 1.0.

-

Blank Measurement: The absorbance of the pure solvent is measured in a cuvette to serve as a baseline.

-

Sample Measurement: The absorbance of the sample solution is measured over the desired wavelength range (typically 200-400 nm for aromatic compounds).

Predicted UV-Vis Absorption Data

Aniline itself exhibits two main absorption bands: a primary band around 230 nm and a secondary (benzenoid) band around 280 nm.[6] The presence of both the electron-donating ethoxy and amino groups, which extend the conjugation of the benzene ring through their lone pairs of electrons, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.[6]

| Isomer | Predicted λₘₐₓ (nm) |

| All Isomers | ~240-250 nm and ~290-310 nm |

Rationale for Predictions:

While all isomers are expected to have similar λₘₐₓ values, subtle differences may arise due to steric interactions that can affect the planarity of the molecule and the extent of conjugation. For example, in isomers where the ethoxy group is ortho to the bulky amino group, steric hindrance might slightly twist the ethoxy group out of the plane of the ring, potentially leading to a slight hypsochromic (blue) shift compared to isomers with less steric strain. The polarity of the solvent can also influence the position of the absorption maxima.[14]

Conclusion